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Compound of Interest

Compound Name: Phenyl propargyl ether

Cat. No.: B085262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl propargyl ether, also known as (prop-2-yn-1-yloxy)benzene, is a

versatile bifunctional organic compound. It incorporates a phenyl ether group and a terminal

alkyne, making it a valuable building block in organic synthesis and medicinal chemistry. Its

unique structure allows it to participate in a wide array of chemical transformations, including

sigmatropic rearrangements, cycloadditions, and metal-catalyzed coupling reactions. This

guide provides an in-depth overview of its core physical and chemical properties, experimental

protocols, and spectroscopic data, serving as a technical resource for professionals in research

and development.

Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of phenyl propargyl ether are

summarized below. These properties are crucial for its handling, storage, and application in

various chemical reactions.

Table 1: Physical Properties of Phenyl Propargyl Ether
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Property Value Reference(s)

Molecular Formula C₉H₈O [1][2]

Molecular Weight 132.16 g/mol [1][2][3][4]

Appearance Colorless to light yellow liquid [5][6]

Density 1.030 g/mL at 20 °C [1][3][4]

Boiling Point 83 °C at 15 mmHg [7]

Melting Point 15 °C [7]

Refractive Index (n²⁰/D) 1.535 [1][3][4]

Flash Point 76 °C (168.8 °F) - closed cup [1][3]

Vapor Pressure 0.41 mmHg at 25 °C [7]

Solubility Soluble in chloroform [7]

Table 2: Chemical and Safety Properties
Property Description Reference(s)

Chemical Stability
Stable under normal

conditions; sensitive to air.
[8]

Incompatibilities Strong oxidizing agents. [8][9]

Hazardous Reactions
Hazardous polymerization

does not occur.
[8]

Primary Hazards

Combustible liquid. Causes

skin irritation and serious eye

damage. May cause

respiratory irritation.

[1][2][8]

Storage Conditions

Keep refrigerated (2-8°C) in a

dry, well-ventilated place under

an inert atmosphere. Keep

away from heat and ignition

sources.

[1][3][9]
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Chemical Reactivity and Key Transformations
Phenyl propargyl ether's reactivity is dominated by its terminal alkyne and the aryl propargyl

ether moiety. This allows for a diverse range of synthetic applications.

Claisen Rearrangement
The most notable reaction of aryl propargyl ethers is the thermal[10][10]-sigmatropic

rearrangement, a variant of the Claisen rearrangement.[11][12] Upon heating, phenyl
propargyl ether rearranges to form an allenyl cyclohexadienone intermediate. This

intermediate can then undergo further transformations, such as tautomerization to an

allenylphenol or subsequent cyclization to yield chromene or benzofuran derivatives,

depending on the reaction conditions and substitution patterns.[1][10][13] High temperatures,

often exceeding 200°C, are typically required for this transformation.[1][7][10]

Caption: The thermal Claisen rearrangement of phenyl propargyl ether.

Cycloaddition Reactions
The terminal alkyne functionality makes phenyl propargyl ether an excellent substrate for

various cycloaddition reactions. It can participate in [2+2], [2+3], and other pericyclic reactions

to form diverse carbocyclic and heterocyclic systems. For instance, the Huisgen 1,3-dipolar

cycloaddition with azides (a "click" reaction) can be employed to synthesize triazoles, often

facilitated by copper or ruthenium catalysts.[14] Gold-catalyzed cycloadditions with alkenes can

also lead to the formation of complex polycyclic structures.[15]

Metal-Catalyzed Transformations
The propargyl group is highly reactive towards various transition metals, particularly π-acidic

metals like gold, platinum, and palladium.[16] These catalysts can activate the alkyne for a

range of transformations, including:

Rearrangements: Gold catalysts can promote rearrangements of propargylic systems to form

allenes or enones.[17][18]

Cyclizations/Annulations: Intramolecular reactions involving the phenyl ring or other

nucleophiles can lead to the formation of heterocycles like benzofurans or chromenes under

milder conditions than the thermal Claisen rearrangement.[19]
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Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl

halides, providing a route to more complex substituted alkynes.

Spectroscopic Analysis
Spectroscopic data is essential for the identification and characterization of phenyl propargyl
ether.

Table 3: Key Spectroscopic Data for Phenyl Propargyl
Ether
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Spectroscopy Feature
Expected Chemical
Shift / Wavenumber

Reference(s)

¹H NMR
Acetylenic Proton

(≡C-H)
2.0 - 3.0 ppm [20]

Methylene Protons (-

O-CH₂-C≡)
3.3 - 4.5 ppm [13][20]

Aromatic Protons (Ar-

H)
6.0 - 8.5 ppm [20]

¹³C NMR
Methylene Carbon (-

O-CH₂-C≡)
50 - 80 ppm [13]

Alkynyl Carbons (-

C≡CH)
65 - 90 ppm

Aromatic Carbons (C-

Ar)
110 - 160 ppm

IR Spectroscopy
Terminal Alkyne

Stretch (≡C-H)

~3300 cm⁻¹ (strong,

sharp)

Alkyne Stretch (C≡C)
2100 - 2260 cm⁻¹

(weak)

Aryl-Alkyl Ether

Stretch (Ar-O-C)

1200 - 1275 cm⁻¹

(strong)
[13]

Aryl-Alkyl Ether

Stretch (C-O-Ar)

1020 - 1075 cm⁻¹

(strong)
[13]

Experimental Protocols
Detailed methodologies for the synthesis of phenyl propargyl ether and its subsequent

rearrangement are provided below.

Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of phenyl propargyl ether from phenol and propargyl

bromide, a classic Sₙ2 reaction.[4]
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1. Reactant Combination

Phenol

2. Reaction Setup
- Combine reactants in a round-bottom flask.

- Add a stir bar.
- Attach a reflux condenser.

Propargyl Bromide K₂CO₃ (Base) Acetone (Solvent)

3. Reflux
- Heat the mixture to reflux (approx. 60-70°C).

- Maintain reflux for 4-6 hours.
- Monitor reaction by TLC.

4. Aqueous Workup
- Cool to room temperature.

- Filter to remove K₂CO₃.
- Evaporate acetone.

- Add water and diethyl ether.
- Separate layers.

5. Extraction & Drying
- Extract aqueous layer with diethyl ether (2x).

- Combine organic layers.
- Wash with NaOH(aq) then brine.

- Dry over anhydrous MgSO₄.

6. Purification
- Filter off drying agent.

- Concentrate under reduced pressure.
- Purify by vacuum distillation.

Final Product
Phenyl Propargyl Ether

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of phenyl propargyl ether.
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Methodology:

Reactant Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar,

add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 3-4 mL

per mmol of phenol).

Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.1 eq, 80

wt.% solution in toluene) dropwise to the suspension.

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts. Wash the filter cake with a small amount of acetone.

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the

residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel,

shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of

diethyl ether.

Washing and Drying: Combine the organic extracts and wash sequentially with 1 M NaOH (2

x 30 mL) to remove unreacted phenol, and then with brine (1 x 30 mL). Dry the organic layer

over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent on a rotary evaporator.

Purify the crude product by vacuum distillation to yield phenyl propargyl ether as a

colorless to pale yellow oil.

Protocol 2: Thermal Claisen Rearrangement to 2H-
Chromene
This protocol outlines a representative procedure for the thermal rearrangement of phenyl
propargyl ether.[1][10]

Methodology:
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Reaction Setup: Place phenyl propargyl ether (1.0 eq) in a flask containing a high-boiling

point, inert solvent such as N,N-diethylaniline. The flask should be equipped with a reflux

condenser and a nitrogen inlet.

Heating: Heat the solution to a high temperature (e.g., 210-220 °C) under a nitrogen

atmosphere.

Reaction Time: Maintain this temperature for several hours until TLC analysis indicates the

consumption of the starting material. The reaction typically proceeds through the formation of

2-allenylphenol, which then cyclizes.

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like

diethyl ether and wash with dilute acid (e.g., 1 M HCl) to remove the diethylaniline solvent.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product, primarily 2H-chromene, can then be purified by

column chromatography on silica gel.

Conclusion
Phenyl propargyl ether is a synthetically valuable compound with well-defined physical

properties and a rich and diverse chemical reactivity. Its ability to undergo signature

transformations like the Claisen rearrangement, as well as various metal-catalyzed and

cycloaddition reactions, establishes it as a key intermediate in the synthesis of complex

carbocyclic and heterocyclic scaffolds. This guide provides the core technical data and

procedural knowledge essential for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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